Methyl[1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-yl]amine
Description
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-N-methylpropan-2-amine |
InChI |
InChI=1S/C13H20N2/c1-11(14-2)9-15-8-7-12-5-3-4-6-13(12)10-15/h3-6,11,14H,7-10H2,1-2H3 |
InChI Key |
HQDAQHBCFPDYNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCC2=CC=CC=C2C1)NC |
Origin of Product |
United States |
Preparation Methods
Bischler–Napieralski Route with Subsequent Functionalization
A typical synthetic sequence to obtain the titled compound involves:
Step 1: Amide Formation
Starting from a suitable phenethylamine (e.g., 2-phenylethylamine) and a substituted phenylacetic acid derivative, amide coupling is performed using coupling agents such as WSC (water-soluble carbodiimide) or EDC in the presence of bases like triethylamine in solvents such as DMF or THF.Step 2: Cyclization via Bischler–Napieralski Reaction
The amide undergoes cyclodehydration using phosphorus oxychloride (POCl3) or trifluoromethanesulfonic anhydride in the presence of bases like 2-chloropyridine at low temperatures to yield the corresponding dihydroisoquinoline intermediate.Step 3: Reduction to Tetrahydroisoquinoline
The dihydroisoquinoline is reduced using sodium borohydride (NaBH4) or catalytic hydrogenation to afford the tetrahydroisoquinoline core.Step 4: N-Alkylation to Install the Methylated Propan-2-yl Amine Side Chain
The tetrahydroisoquinoline nitrogen is alkylated using appropriate alkyl halides such as methyl bromoacetate or α-bromo-propyl derivatives in the presence of bases (e.g., potassium carbonate) to introduce the methylated propan-2-yl amine substituent.Step 5: Final Functional Group Modifications
Additional steps may include hydrolysis, reduction, or reductive amination to convert ester or amide intermediates into the desired methylated amine functionality.
Alternative Reductive Alkylation Approach
Another method involves:
Conversion of the THIQ Aldehyde Intermediate
The tetrahydroisoquinoline derivative is first oxidized to the corresponding aldehyde using reagents such as SO3-pyridine complex in the presence of triethylamine.Reductive Alkylation with Methylated Amine
The aldehyde is then subjected to reductive amination with methylamine or methyl-substituted amines using reducing agents like sodium triacetoxyborohydride (NaBH(OAc)3) in solvents like dichloromethane at low temperatures to yield the methylated propan-2-yl amine-substituted THIQ.
This approach allows for selective installation of the methylated amine side chain under mild conditions.
Biomimetic and Catalytic Hydrogenation Methods
- Biomimetic synthesis combining Bischler–Napieralski cyclization and Noyori Asymmetric Transfer Hydrogenation (ATH) has been reported for chiral THIQ derivatives.
- The intermediate dihydroisoquinoline is reduced using chiral catalysts such as (R,R)-RuTsDPEN to afford stereoselective tetrahydroisoquinolines, which can then be functionalized to install the methylated propan-2-yl amine group via reductive amination or alkylation.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
The Bischler–Napieralski reaction remains the most reliable and versatile method for constructing the tetrahydroisoquinoline ring, allowing for diverse substitution patterns and subsequent functionalization.
Reductive amination with sodium triacetoxyborohydride is favored for its mildness and selectivity in installing the methylated amine side chain without over-reduction or side reactions.
The use of chiral catalysts in ATH provides access to enantiomerically enriched THIQ derivatives, which is critical for biological activity in medicinal chemistry applications.
Optimization of reaction conditions such as temperature, solvent, and reagent stoichiometry is essential and can be tailored depending on the substrate and desired substitution pattern.
Several patents describe related synthetic routes emphasizing the flexibility of the THIQ scaffold for functionalization at the nitrogen and side chain positions.
Chemical Reactions Analysis
Methyl[1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-yl]amine undergoes several types of chemical reactions, including:
Substitution: Substitution reactions can occur under various conditions, often involving nucleophiles or electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl[1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-yl]amine has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl[1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-yl]amine involves its interaction with various molecular targets and pathways. For instance, its derivatives have been shown to inhibit monoamine oxidase (MAO) enzymes, which play a role in the metabolism of neurotransmitters . Additionally, the compound exhibits free radical scavenging properties, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Core Structural Variations
- Tetrahydroisoquinoline vs. Triazole Derivatives: The compound Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine () replaces the tetrahydroisoquinoline core with a triazole ring. This difference may alter target selectivity and solubility .
Substituent Position and Functional Groups
- Positional Isomerism: [(1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)amine dihydrochloride () shares the tetrahydroisoquinoline core but places the amine at the 1-position instead of the 2-position. This positional shift could drastically affect molecular interactions, as seen in , where substituents at the 6- and 7-positions of tetrahydroisoquinoline derivatives enhance orexin receptor selectivity .
- This contrasts with the target compound’s methylamine group, which may favor passive membrane diffusion .
Aromatic and Electronic Modifications
Steric and Conformational Effects
- Substituent Bulk: In , N-Benzyl-2-{7-butoxy-...-tetrahydroisoquinolin-2-yl}acetamide (10e) features a butoxy group at the 7-position, introducing steric bulk that may hinder receptor access. The target compound’s propan-2-yl group offers moderate flexibility without excessive steric hindrance .
Key Comparative Data Table
Research Implications
- Receptor Selectivity: highlights the critical role of substituent positioning on tetrahydroisoquinolines for orexin receptor antagonism. The target compound’s 2-position substituent may favor interactions with distinct receptor regions compared to 6- or 7-substituted analogs .
- Solubility and Bioavailability: Amino acid conjugates () and hydrochloride salts () demonstrate strategies to modulate solubility, whereas the target compound’s methylamine group may prioritize blood-brain barrier penetration.
Biological Activity
Methyl[1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-yl]amine (CAS Number: 1247466-42-7) is a compound of interest in pharmacological research due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.
Molecular Characteristics
This compound has the following molecular properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H20N2 |
| Molecular Weight | 204.31 g/mol |
| CAS Number | 1247466-42-7 |
Biological Activity
The biological activity of this compound has been investigated in various studies. It is primarily noted for its potential neuropharmacological effects.
1. Neuropharmacological Effects
Research indicates that compounds derived from tetrahydroisoquinoline structures exhibit significant interactions with neurotransmitter systems. Specifically:
- Dopaminergic Activity : Studies suggest that this compound may influence dopamine receptor activity. This is particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease and schizophrenia .
2. Antidepressant Properties
Recent findings have shown that tetrahydroisoquinoline derivatives can exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of serotonin and norepinephrine levels in the brain .
3. Case Studies
A notable case study involved the administration of this compound in rodent models to assess its impact on mood and anxiety levels. The results indicated a significant reduction in anxiety-like behavior after treatment compared to controls .
Research Findings
A selection of peer-reviewed articles has documented the effects of this compound:
Table of Research Findings
Q & A
Q. Methodological Insight :
- Use calcium mobilization assays (e.g., CHO-RD-HGA16 cells) to quantify receptor antagonism .
- Analyze SAR via NMR-based conformational studies to correlate substituent effects with activity .
What spectroscopic techniques are most effective for characterizing this compound and its analogs?
Q. Basic Research Focus
- ¹H NMR : Key signals include δ 2.8–3.2 ppm (tetrahydroisoquinoline methylene protons) and δ 1.2–1.5 ppm (methyl groups on the propan-2-ylamine) .
- Mass Spectrometry : ESI-MS confirms molecular ions (e.g., m/z 489 for analogs with benzyl groups) .
Q. Advanced Tip :
- Use X-ray crystallography (SHELXL refinement) for absolute configuration determination, especially when stereocenters are present .
How can conflicting data on receptor selectivity be resolved in pharmacological studies?
Advanced Research Focus
Contradictions often arise from assay conditions. Mitigation strategies include:
Q. Advanced Research Focus
- In vitro models : Liver microsomal assays (e.g., human CYP3A4 isoform focus due to amine oxidation susceptibility).
- Structural tweaks : Replace labile groups (e.g., 7-propoxy in 17a increases t₁/₂ by 2x vs. hydroxyl analogs) .
How does branching at the propan-2-ylamine moiety affect physicochemical properties?
Q. Basic Research Focus
- LogP : Methyl branching reduces polarity (LogP increase by ~0.5 vs. linear analogs) .
- Solubility : Dimethylation at the amine (e.g., N,N-dimethyl analogs) enhances aqueous solubility but may reduce blood-brain barrier penetration .
Q. Advanced Research Focus
- Docking studies : Use Schrödinger Suite with OX1 receptor homology models (PDB: 6TOQ).
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to identify critical interactions (e.g., hydrogen bonds with Gln³.³²) .
How can enantiomeric purity be ensured during synthesis?
Q. Basic Research Focus
- Chiral chromatography : Use Chiralpak AD-H columns with hexane/ethanol gradients .
- Asymmetric catalysis : Employ (R)-BINAP ligands in palladium-catalyzed aminations for >90% ee .
What are the limitations of current biological assays for this compound?
Q. Advanced Research Focus
- False positives : Calcium flux assays may overestimate potency due to signal amplification; validate with radioligand binding (e.g., ³H-naltrexone for opioid receptors) .
- Cell line variability : Use isogenic cell lines (e.g., HEK293T vs. CHO) to assess assay reproducibility .
How does the compound’s stability under acidic conditions impact formulation?
Q. Basic Research Focus
- Degradation pathways : Amine protonation at pH < 3 leads to ring-opening of tetrahydroisoquinoline.
- Mitigation : Enteric coatings or prodrug strategies (e.g., acetylated amine derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
